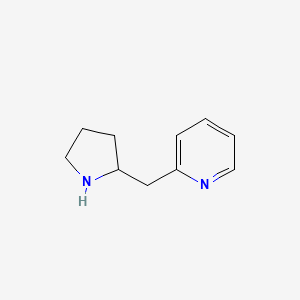

2-(Pyrrolidin-2-ylmethyl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(pyrrolidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-2,4,6,10,12H,3,5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPUOOBIEAPWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303112 | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-44-0 | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Pyrrolidinylmethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyrrolidin 2 Ylmethyl Pyridine and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for synthesizing 2-(Pyrrolidin-2-ylmethyl)pyridine and its derivatives are foundational and offer robust routes to the target compound. These strategies include nucleophilic substitution, reductive amination, and multicomponent reactions, among others.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a direct and widely used method for constructing the this compound framework. This approach typically involves the reaction of a pyridine (B92270) derivative bearing an electrophilic center with a pyrrolidine-based nucleophile, or vice versa. A common strategy is the reaction of 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) with pyrrolidine (B122466). The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing the halide to form the desired C-N bond.

Alternatively, the pyridine ring itself can act as a nucleophile in reactions such as the Chichibabin reaction, where sodamide (NaNH₂) is used to introduce an amino group at the 2-position of pyridine. youtube.com While not a direct synthesis of the target molecule, this highlights the nucleophilic character that can be exploited. The reactivity of the pyridine ring towards nucleophiles is enhanced by electron-withdrawing groups, which make the C2 and C4 positions more electrophilic. youtube.comyoutube.com

Table 1: Examples of Nucleophilic Substitution for Pyridine Derivatives

| Electrophile | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2-Halomethyl-pyridine | Pyrrolidine | Base, Solvent (e.g., THF, DMF) | This compound |

| Pyridine | Sodamide (NaNH₂) | High Temperature | 2-Aminopyridine |

This table provides illustrative examples of nucleophilic substitution reactions relevant to the synthesis of substituted pyridines.

Reductive Amination Strategies

Reductive amination is a highly effective and versatile method for forming the amine linkage in this compound. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net

Two primary pathways can be envisioned for the synthesis of the target molecule:

Reaction of 2-pyridinecarboxaldehyde (B72084) with a suitable pyrrolidine derivative (e.g., 2-aminomethylpyrrolidine).

Reaction of a pyrrolidine-2-carbaldehyde (B1623420) with 2-aminopyridine.

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. researchgate.net Catalytic hydrogenation over metal catalysts like palladium or platinum is also a common reduction method. This strategy is widely used in the synthesis of secondary and tertiary amines due to its efficiency and the ready availability of starting materials. researchgate.net

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.gov While a specific MCR for the direct synthesis of this compound may not be widely documented, the principles of MCRs can be applied to construct related heterocyclic systems. nih.govnih.gov

For instance, a hypothetical MCR could involve the condensation of a pyridine derivative, an amine, and a third component that helps form the pyrrolidine ring. Such reactions are prized in combinatorial chemistry for their ability to rapidly generate libraries of structurally diverse compounds from simple building blocks.

Lactamization-Based Syntheses of Pyrrolidinone Analogues

The synthesis of pyrrolidinone analogues, where the pyrrolidine ring is oxidized to a lactam, represents an important related strategy. Pyrrolidinones are valuable compounds in their own right and can sometimes serve as precursors to the corresponding pyrrolidines. researchgate.net

These syntheses often involve the reductive amination of levulinic acid or its esters with an appropriate amine, such as 2-aminomethylpyridine. The initial reductive amination forms an amino acid intermediate, which then undergoes intramolecular cyclization (lactamization) to yield the N-substituted pyrrolidinone. This approach benefits from the use of biomass-derived platform molecules like levulinic acid, offering a sustainable route to these heterocycles. researchgate.net

Asymmetric Synthesis of Chiral this compound Derivatives

The pyrrolidine ring in this compound contains a stereocenter at the 2-position, meaning the compound can exist as two enantiomers. In many applications, particularly in pharmacology and catalysis, only one enantiomer provides the desired activity. Therefore, asymmetric synthesis to selectively produce one enantiomer is of paramount importance.

Enantioselective Catalytic Approaches

Enantioselective catalysis is the most sophisticated and efficient method for accessing chiral molecules. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for constructing the chiral pyrrolidine ring. It involves the reaction of an azomethine ylide with a dipolarophile, catalyzed by a chiral metal complex (e.g., using Cu(I) or Ag(I)). This reaction can form multiple stereocenters in a single, highly stereoselective step. mappingignorance.org

Asymmetric Reductive Amination: This strategy involves the enantioselective reduction of a prochiral imine intermediate. This can be achieved using chiral metal catalysts with chiral ligands or through biocatalysis. Engineered imine reductases (IREDs) have shown exceptional ability to catalyze the reductive amination of ketones to produce chiral amines with very high enantiomeric excess. nih.gov For example, the condensation of 2-picolyl amine with a suitable ketone, followed by asymmetric reduction, could yield the chiral target.

Asymmetric Hydrogenation: The dearomatization of pyridine-containing heterocycles via asymmetric hydrogenation is another advanced strategy. Using chiral rhodium catalysts, for example, it is possible to reduce the pyridine ring in a related precursor enantioselectively to furnish a chiral piperidine (B6355638) or, through further steps, a chiral pyrrolidine derivative. nih.gov

Table 2: Overview of Enantioselective Catalytic Methods

| Method | Catalyst Type | Key Transformation | Stereocontrol |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Chiral Cu(I) or Ag(I) complexes | Azomethine ylide + Alkene | High regio- and stereoselectivity mappingignorance.org |

| Asymmetric Reductive Amination | Engineered Imine Reductases (IREDs) | Ketone + Amine → Chiral Amine | Excellent enantioselectivity (>99% ee) nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complexes | Dearomatization of N-heterocycles | High enantioselectivity nih.gov |

This table summarizes key enantioselective catalytic approaches applicable to the synthesis of chiral pyrrolidine and pyridine derivatives.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a powerful strategy for the enantioselective synthesis of chiral compounds like this compound. This approach involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. One of the most versatile and widely used families of chiral auxiliaries are (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).

The synthesis of these auxiliaries starts from (S)- or (R)-proline, making them readily accessible from the chiral pool. The key steps involve the reduction of the carboxylic acid, protection of the resulting alcohol as a methoxymethyl ether, and subsequent N-amination. This well-established route provides SAMP and RAMP in good yields and high enantiomeric purity.

The general principle of using SAMP or RAMP in asymmetric synthesis involves the formation of a chiral hydrazone by reacting the auxiliary with a ketone or aldehyde. Deprotonation of this hydrazone with a strong base, such as lithium diisopropylamide (LDA), generates a chiral azaenolate. This intermediate can then react with various electrophiles, such as alkyl halides or, in a potential synthesis of the target molecule, a 2-(halomethyl)pyridine. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one enantiomer in excess. Subsequent cleavage of the auxiliary, typically by ozonolysis or hydrolysis, yields the desired chiral product.

While a specific, detailed synthesis of this compound using this exact methodology is not extensively documented in publicly available literature, the general applicability of the SAMP/RAMP hydrazone method for the α-alkylation of ketones and aldehydes is well-established. For instance, this method has been successfully employed in the asymmetric synthesis of various α-substituted carbonyl compounds with high enantiomeric excess.

Table 1: Examples of Asymmetric α-Alkylation using SAMP/RAMP Hydrazone Methodology

| Ketone/Aldehyde | Electrophile | Chiral Auxiliary | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Propanal | Iodomethane | SAMP | >95% | >95% |

| Cyclohexanone | Benzyl bromide | RAMP | >98% | >98% |

| Acetone | Allyl iodide | SAMP | >90% | >90% |

This table presents representative data for the SAMP/RAMP methodology to illustrate its effectiveness in asymmetric synthesis. The data is based on established applications of this method for the synthesis of α-alkylated carbonyl compounds.

The synthesis of optically active 2-pyrrolidinones, which are structurally related to the pyrrolidine core of the target molecule, has also been achieved starting from S-pyroglutamic acid, another readily available chiral synthon. nih.gov This highlights the utility of using chiral starting materials for the construction of enantiomerically pure pyrrolidine derivatives.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents another powerful approach to construct the pyrrolidine ring of this compound. These reactions involve the formation of a new bond within a single molecule to create a cyclic structure. A variety of methods can be employed, including reductive amination and transition-metal-catalyzed C-H amination.

One promising strategy involves the intramolecular reductive amination of a suitable precursor, such as a γ-amino ketone or a δ-amino aldehyde. For the synthesis of this compound, a potential precursor would be a linear molecule containing a pyridine ring, a primary or secondary amine, and a carbonyl group at the appropriate positions. The cyclization can be effected by various reducing agents, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), often in the presence of a Lewis acid like titanium(IV) isopropoxide [Ti(Oi-Pr)₄] to facilitate imine formation. thieme-connect.de

A notable and innovative intramolecular cyclization approach is the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. orgsyn.orgresearchgate.net This method involves the reaction of a pyridine with a silylborane under photochemical conditions. The reaction is proposed to proceed through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then undergoes a photochemical or thermal silyl (B83357) migration to form a vinylazomethine ylide. This ylide subsequently undergoes a thermally allowed disrotatory ring-closing reaction to furnish the pyrrolidine skeleton. researchgate.net This strategy offers a novel disconnection for the synthesis of pyrrolidine-containing compounds directly from abundant pyridine starting materials.

Table 2: Examples of Intramolecular Cyclization for Pyrrolidine Synthesis

| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield |

| 4-Aryl-4-penten-1-amine | Intramolecular Hydroamination | [Ir(COD)Cl]₂ / Ligand | 2-Arylmethylpyrrolidine | High |

| ω-Azido carboxylic acids | Intramolecular Schmidt reaction | Tf₂O | 2-Substituted pyrrolidines | Good |

| N-Carbamate-protected amino alcohols | Acid-promoted cyclization | Orthoesters | Pyrrolidines | Very Good |

| γ- and δ-alkenyl N-arylsulfonamides | Copper-Promoted Carboamination | Cu(II) neodecanoate | N-Functionalized pyrrolidines | Good |

This table provides examples of various intramolecular cyclization strategies that have been successfully used to synthesize pyrrolidine derivatives, illustrating the breadth of available methods.

Furthermore, iridium-catalyzed reductive generation of azomethine ylides from amides, followed by intramolecular [3+2] cycloaddition, presents another sophisticated method for constructing complex pyrrolidine systems. nih.gov This approach allows for the formation of multiple stereocenters with high diastereoselectivity.

Coordination Chemistry and Metal Complexes of 2 Pyrrolidin 2 Ylmethyl Pyridine Ligands

Ligand Design and Binding Modes of 2-(Pyrrolidin-2-ylmethyl)pyridine

The design of a ligand is crucial as it dictates the geometry, stability, and reactivity of the resulting metal complex. The structure of this compound, featuring two distinct nitrogen-containing heterocyclic rings connected by a methylene (B1212753) bridge, allows for specific binding characteristics.

Chelation Properties and Denticity

This compound is classified as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. In this case, the donor atoms are the nitrogen of the pyridine (B92270) ring and the nitrogen of the pyrrolidine (B122466) ring. This dual-point attachment forms a stable five-membered chelate ring with the metal center.

The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a key feature of this compound's coordination. The formation of this chelate ring significantly enhances the thermodynamic stability of the resulting metal complexes.

Steric and Electronic Tuning of Ligand Frameworks

The versatility of the this compound framework allows for systematic modifications to fine-tune the steric and electronic properties of the ligand. These modifications, in turn, influence the characteristics of the metal complexes formed.

Steric Tuning: The introduction of bulky substituents on either the pyridine or pyrrolidine rings can create steric hindrance around the metal center. This can be used to control the coordination number of the metal, favor specific geometries, and influence the reactivity of the complex by restricting access of other molecules to the metal ion.

Electronic Tuning: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing groups. For instance, adding electron-donating groups to the pyridine ring increases the electron density on the nitrogen atom, making it a stronger Lewis base and enhancing its bond to the metal. Conversely, electron-withdrawing groups decrease the basicity of the nitrogen donor, which can affect the stability and redox potential of the metal complex. Such electronic tuning is a powerful tool for modulating the catalytic activity and photophysical properties of the resulting complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Iron(II/III) Complexes

While specific research on the synthesis and detailed characterization of iron complexes with this compound is not extensively documented in publicly available literature, the general principles of forming iron-pyridine and iron-amine complexes can be applied.

The reaction of an iron(II) or iron(III) salt, such as iron(II) chloride or iron(III) chloride, with this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would be the expected synthetic route. The resulting complexes could exhibit various coordination geometries, such as octahedral or tetrahedral, depending on the stoichiometry of the reactants and the nature of any counter-ions or solvent molecules that may also coordinate to the iron center.

Characterization would typically involve techniques such as X-ray crystallography to determine the solid-state structure, along with spectroscopic methods like UV-Vis and Mössbauer spectroscopy to probe the electronic environment of the iron center and its spin state.

Table 1: Postulated Iron Complexes of this compound

| Complex Formula (Postulated) | Iron Oxidation State | Expected Geometry | Potential Characterization Techniques |

| [Fe(C₁₀H₁₄N₂)₂Cl₂] | +2 | Octahedral | X-ray Diffraction, UV-Vis, Magnetic Susceptibility |

| Fe(C₁₀H₁₄N₂)₃₂ | +2 | Octahedral | X-ray Diffraction, Mössbauer Spectroscopy, CV |

| [Fe(C₁₀H₁₄N₂)Cl₃] | +3 | Tetrahedral/Square Pyramidal | X-ray Diffraction, EPR Spectroscopy, Magnetic Susceptibility |

Molybdenum(0) Complexes

The synthesis of molybdenum(0) complexes often starts from a stable precursor like molybdenum hexacarbonyl, Mo(CO)₆. The reaction with this compound would likely proceed via a substitution reaction where one or more carbonyl ligands are replaced by the bidentate ligand.

The synthesis would likely be carried out under an inert atmosphere due to the air-sensitivity of many low-valent molybdenum compounds. The resulting molybdenum(0) complexes would be expected to be of the type [Mo(CO)₄(C₁₀H₁₄N₂)].

Characterization of such a complex would heavily rely on infrared (IR) spectroscopy to observe the stretching frequencies of the remaining carbonyl ligands, which provides information about the electronic environment of the molybdenum center. ¹H and ¹³C NMR spectroscopy would also be crucial for confirming the coordination of the organic ligand.

Table 2: Postulated Molybdenum(0) Complex of this compound

| Complex Formula (Postulated) | Molybdenum Oxidation State | Expected Geometry | Potential Characterization Techniques |

| [Mo(CO)₄(C₁₀H₁₄N₂)] | 0 | Distorted Octahedral | IR Spectroscopy, ¹H NMR, ¹³C NMR, X-ray Diffraction |

Copper(I/II) Complexes

Copper can form stable complexes in both +1 and +2 oxidation states, and this compound is expected to form complexes with both.

Copper(II) Complexes: The reaction of a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with the ligand in an aqueous or alcoholic solution would be a straightforward method to synthesize copper(II) complexes. Depending on the molar ratio and the counter-ion, mononuclear or polynuclear complexes could be formed. The geometry around the copper(II) center is often distorted from ideal geometries due to the Jahn-Teller effect.

Copper(I) Complexes: Copper(I) complexes are typically synthesized from copper(I) salts like copper(I) iodide or by in-situ reduction of copper(II) salts in the presence of the ligand. These complexes are often tetrahedral and can exhibit interesting photophysical properties.

Characterization of copper complexes would involve techniques like X-ray crystallography, electron paramagnetic resonance (EPR) spectroscopy (for Cu(II)), UV-Vis spectroscopy, and cyclic voltammetry to study their redox behavior.

Table 3: Postulated Copper(I/II) Complexes of this compound

| Complex Formula (Postulated) | Copper Oxidation State | Expected Geometry | Potential Characterization Techniques |

| Cu(C₁₀H₁₄N₂)₂₂ | +2 | Distorted Octahedral | X-ray Diffraction, EPR Spectroscopy, UV-Vis |

| [Cu(C₁₀H₁₄N₂)Cl₂] | +2 | Distorted Tetrahedral/Square Planar | X-ray Diffraction, EPR Spectroscopy, Magnetic Susceptibility |

| [Cu(C₁₀H₁₄N₂)₂]PF₆ | +1 | Tetrahedral | X-ray Diffraction, ¹H NMR, Luminescence Spectroscopy |

Palladium(II) Complexes

Palladium(II) complexes are widely studied for their applications in catalysis and materials science. nih.gov The coordination of pyridine-type ligands to Pd(II) centers typically results in square planar geometries. nih.gov Research on Pd(II) complexes with ligands analogous to this compound, such as those incorporating pyridine and other nitrogen-containing heterocycles, provides insight into the expected coordination behavior.

For instance, Pd(II) complexes with a variety of functionalized pyridine ligands have been synthesized and characterized. These complexes often adopt a general formula of [PdL₂Y₂], where L is a pyridine derivative and Y is an anion like Cl⁻ or NO₃⁻. nih.gov X-ray diffraction studies of these compounds confirm a trans configuration of the ligands around the palladium center. nih.gov In the case of bidentate ligands containing a pyridine ring, a cis-configuration is often observed to accommodate the chelating nature of the ligand. nih.gov

Detailed structural information for a dichlorido-(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine-κ²N,N′)palladium(II) complex, which features a similar pyridin-2-ylmethylamine backbone, reveals a distorted square planar geometry. researchgate.net The coordination involves the nitrogen atoms of the pyridine ring and the amine group, forming a stable chelate ring with the palladium(II) ion.

In related studies, palladium(II) complexes of ((2-pyridyl)pyrazol-1-ylmethyl)benzoic acids have been synthesized and structurally characterized. These [PdCl₂(L)] complexes also exhibit a square planar geometry, with the ligand coordinating in a bidentate fashion through the pyridine and pyrazole (B372694) nitrogen atoms. otago.ac.nz

| Complex | Coordination Geometry | Pd-N (pyridine) (Å) | Pd-N (amine) (Å) | Pd-Cl (Å) | Reference |

|---|---|---|---|---|---|

| [PdCl₂(N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine)] | Distorted Square Planar | - | - | - | researchgate.net |

Zinc(II) Complexes

Zinc(II) complexes are of significant interest due to their roles in biological systems and their applications in catalysis and materials science. The d¹⁰ electronic configuration of Zn(II) allows for flexible coordination geometries, with tetrahedral and octahedral being the most common.

The synthesis of zinc(II) complexes with pyridine-based ligands is well-documented. For example, zinc(II) complexes with pyridine-2-carbaldehyde thiosemicarbazone and (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone have been prepared and structurally characterized. nih.gov The resulting complexes, such as [ZnCl₂(HAcTsc)xH₂O], exhibit a distorted square pyramidal geometry, while [Zn(AcTsc)₂] adopts a distorted octahedral configuration. nih.gov

In complexes with pyruvic acid salicylhydrazone and a secondary pyridine-type ligand, Zn(II) forms mixed-ligand complexes. researchgate.net The synthesis typically involves reacting a zinc salt, such as zinc acetate, with the ligands in a suitable solvent like methanol. researchgate.net

While specific structural data for a Zn(II) complex with this compound is scarce, studies on analogous systems provide valuable insights. For example, the synthesis of a zinc(II) complex with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, a ligand containing a pyridine moiety, has been reported. researchgate.net The complexation was confirmed by spectroscopic methods, which indicated coordination through the nitrogen atoms. researchgate.net

| Complex | Coordination Geometry | Reference |

|---|---|---|

| [ZnCl₂(HAcTsc)xH₂O] | Distorted Square Pyramidal | nih.gov |

| [Zn(AcTsc)₂] | Distorted Octahedral | nih.gov |

Other Transition Metal Coordination

The versatile chelating nature of pyridine-pyrrolidine type ligands allows for the formation of complexes with a wide range of other transition metals, including cobalt, copper, and nickel.

Cobalt(II) Complexes: Cobalt(II) complexes with pyridine-containing ligands have been synthesized and structurally characterized. For instance, a series of Co(II) complexes with a 17-membered pyridine-based macrocyclic ligand bearing two pyridin-2-ylmethyl pendant arms have been reported. rsc.orgnih.gov These complexes, with the general formula [Co(L)X]⁺ (where X is a halide or pseudohalide), exhibit strongly distorted geometries that are intermediate between octahedral and trigonal prismatic. rsc.orgnih.gov The coordination sphere includes the nitrogen atoms from the macrocycle's pyridine ring and the pendant arms. nih.gov The synthesis of a cobalt(II) Schiff base complex derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde resulted in an octahedral complex where the cobalt center is coordinated to two ligand molecules through the pyridine nitrogen atoms and four water molecules. scirp.org

Copper(II) Complexes: Copper(II) complexes with pyridine-derived ligands are numerous and exhibit a variety of coordination geometries. Mononuclear pentacoordinated copper(II) complexes with a tridentate NNO functionalized ligand, (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol), have been synthesized and characterized as having a distorted trigonal bipyramidal geometry. nih.gov Copper(II) complexes with N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide have also been reported, forming mononuclear, binuclear, and polymeric structures depending on the co-ligands present. researchgate.net In these complexes, the ligand coordinates in a bidentate fashion via the pyridyl and amidate nitrogen donors. researchgate.net

Nickel(II) Complexes: Nickel(II), with its d⁸ electron configuration, commonly forms square planar or octahedral complexes. jscimedcentral.com The synthesis of Ni(II) complexes with pyridine ligands typically involves the reaction of a nickel(II) salt, such as nickel chloride hexahydrate, with the ligand in an anhydrous solvent. jscimedcentral.comrsc.org Nickel(II) complexes with pyridine-containing macrocycles bearing an aminopropyl pendant arm have been synthesized and their structures determined by X-ray crystallography. rsc.org These complexes can be five-coordinate or can become four-coordinate and square-planar upon protonation of the pendant arm. rsc.org

Structural Analysis of Coordination Complexes

In general, transition metal complexes with simple pyridine ligands can adopt various geometries, including linear, tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present. jscimedcentral.comwikipedia.orgwikipedia.orgjscimedcentral.com For chelating ligands like those based on the 2-(pyridin-2-ylmethyl)amine scaffold, the formation of a five- or six-membered chelate ring is a key structural feature.

For the analogous cobalt(II) macrocyclic complexes with pyridin-2-ylmethyl pendant arms, X-ray diffraction revealed strongly distorted six-coordinate geometries. nih.gov The Co-N bond lengths to the pyridine ring are in the range of 2.059–2.068 Å, while the Co-N bonds to the pendant arm nitrogens are slightly longer, ranging from 2.090–2.210 Å. nih.gov

The crystal structure of a cobalt(II) Schiff base complex, N'-(pyridine-4-carboxaldehyde)isonicotinoylhydrazone Cobalt(II), shows an octahedral geometry with Co-N(pyridine) bond lengths of 2.1743(19) Å. scirp.org The complex exhibits a symmetrical structure around the cobalt center. scirp.org

| Metal Ion | Ligand Type | Typical Coordination Geometry | Reference |

|---|---|---|---|

| Palladium(II) | Pyridine-amine | Distorted Square Planar | researchgate.net |

| Zinc(II) | Pyridine-thiosemicarbazone | Distorted Square Pyramidal / Distorted Octahedral | nih.gov |

| Cobalt(II) | Pyridine-based macrocycle with pyridin-2-ylmethyl arms | Distorted Octahedral/Trigonal Prismatic | rsc.orgnih.gov |

| Copper(II) | Pyridylalkylamide | Varies (e.g., Mononuclear, Polymeric) | researchgate.net |

| Nickel(II) | Pyridine-containing macrocycle with aminopropyl arm | Five-coordinate / Square Planar | rsc.org |

Catalytic Applications of 2 Pyrrolidin 2 Ylmethyl Pyridine and Its Metal Complexes

Organocatalysis Mediated by Pyrrolidine-Pyridine Frameworks

The pyrrolidine-pyridine scaffold is a cornerstone of bifunctional organocatalysis. The secondary amine of the pyrrolidine (B122466) ring typically activates carbonyl compounds by forming a nucleophilic enamine intermediate. Simultaneously, the pyridine (B92270) ring can act as a Brønsted base or, upon protonation, as a Brønsted acid and a steric shielding element, enabling high stereocontrol in a variety of asymmetric reactions.

The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a significant area of application for 2-(pyrrolidin-2-ylmethyl)pyridine-based catalysts. These bifunctional organocatalysts have proven highly effective in promoting the addition of ketones to nitroolefins, yielding synthetically valuable γ-nitroketone derivatives with high levels of diastereo- and enantioselectivity. nih.gov

Researchers have designed a class of chiral pyrrolidine-pyridine conjugate base catalysts that are readily prepared from L-prolinol. nih.gov In the reaction between cyclohexanone and β-nitrostyrene, these catalysts have demonstrated exceptional efficiency. For instance, catalysts featuring a dimethylamino or pyrrolidino group on the pyridine ring have achieved yields up to 99%, diastereomeric ratios (syn/anti) up to 99:1, and enantiomeric excesses (ee) exceeding 95%. nih.gov The catalyst (S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine has also been shown to be highly efficient for the Michael addition of ketones to nitroolefins at room temperature, affording products with excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to >99% ee). nih.gov

| Catalyst Derivative (Substituent on Pyridine Ring) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| H | 95 | 95:5 | 92 |

| Dimethylamino | 99 | 99:1 | 98 |

| Pyrrolidino | 98 | 99:1 | 99 |

| Methoxy (B1213986) | 96 | 97:3 | 95 |

The pyrrolidine-pyridine framework has also been successfully employed in asymmetric aldol condensation reactions, another critical tool for C-C bond formation. Prolinamide derivatives, where the carboxyl group of proline is converted to an amide linked to a pyridine moiety, serve as effective bifunctional catalysts. These catalysts activate the ketone donor through enamine formation while the amide proton, influenced by the pyridine ring, activates the aldehyde acceptor via hydrogen bonding.

The enantioselectivity of these reactions is sensitive to the electronic properties of the pyridine-containing amide group. Studies on L-prolinamides have shown that as the N-H bond of the amide becomes a more effective hydrogen bond donor, for example through the influence of electron-withdrawing substituents, the enantioselectivity of the aldol reaction increases. nih.gov In the direct aldol reaction of 4-nitrobenzaldehyde with acetone, various N-aryl prolinamide catalysts have been screened, demonstrating moderate to good enantioselectivities. This principle underpins the utility of the N-pyridyl prolinamide scaffold in designing catalysts for aldol reactions.

| Catalyst (N-Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 65 | 35 |

| 4-Nitrophenyl | 70 | 46 |

| 3,5-Bis(trifluoromethyl)phenyl | 68 | 42 |

| Pentafluorophenyl | 55 | 38 |

The Mannich reaction, which produces β-amino carbonyl compounds, is another area where pyrrolidine-based organocatalysts are extensively used. The bifunctional nature of the pyrrolidine-pyridine scaffold is well-suited for this three-component reaction. While extensive research exists for proline-catalyzed Mannich reactions, specific examples utilizing the this compound framework highlight its potential. nih.gov

A closely related catalyst, (S)‐1‐(2‐pyrrolidinylmethyl)pyrrolidine, has been effectively used in the Mannich reaction of cyclic ketimines with unmodified aldehydes. This demonstrates the capability of the pyrrolidinylmethyl moiety to facilitate this transformation, suggesting that the pyridine-containing analog would operate through a similar bifunctional mechanism. The pyrrolidine would form the enamine with a ketone or aldehyde, while the second nitrogen atom (in the pyridine ring) would interact with the imine component, orienting the substrates for a highly stereoselective C-C bond formation.

The stereochemical outcome of reactions catalyzed by this compound and its derivatives is governed by a synergistic interplay of electronic and steric factors, which forms the basis of rational catalyst design.

Bifunctional Activation : The primary design principle is the dual activation mechanism. The pyrrolidine's secondary amine forms an enamine with a carbonyl donor, increasing its HOMO energy and making it more nucleophilic. Concurrently, the pyridine nitrogen can function as a Brønsted base to deprotonate the substrate or catalyst, facilitating enamine formation. nih.gov

Hydrogen Bonding and Steric Shielding : After protonation, the resulting pyridinium ion plays a crucial role in stereocontrol. It can act as a Brønsted acid, activating the electrophile (e.g., nitroolefin or aldehyde) through hydrogen bonding. Furthermore, the pyridinium ring provides a bulky, rigid shield that blocks one face of the enamine intermediate. This steric hindrance directs the electrophile to approach from the less hindered face, leading to high enantioselectivity. nih.gov

Electronic Tuning : The electronic properties of the pyridine ring can be modified by introducing substituents. Electron-donating groups can enhance the basicity of the pyridine nitrogen, while electron-withdrawing groups can increase the acidity of the pyridinium proton. This allows for the fine-tuning of the catalyst's activity and selectivity to suit specific substrates and reactions.

Transition Metal Catalysis Involving this compound Ligands

The nitrogen atoms in both the pyrrolidine and pyridine rings make this compound an effective bidentate ligand for coordinating with various transition metals. The resulting metal complexes can serve as potent catalysts, leveraging both the steric and electronic properties of the ligand and the redox capabilities of the metal center.

While iron complexes bearing various pyridine-containing ligands are known to catalyze a range of oxidation reactions, including C-H oxidation and olefin epoxidation, the specific application of iron complexes with the this compound ligand is an emerging area of investigation. The general principle involves the formation of a high-valent iron-oxo species, which acts as the primary oxidant. The chiral environment provided by the pyrrolidine-pyridine ligand is intended to induce enantioselectivity in the oxidation process. For example, iron catalysts with chiral bipyrrolidine-derived aminopyridine ligands have been studied for enantioselective epoxidations. catalysis.ru Similarly, other research has shown that simple iron salts combined with pyridine can catalyze the epoxidation of olefins using hydrogen peroxide. nih.gov These related systems suggest the potential utility of well-defined Fe-[this compound] complexes in asymmetric oxidation catalysis, although detailed studies focusing specifically on this ligand for C-H oxidation and epoxidation are not yet extensively documented in the literature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Metal complexes incorporating pyridine and N-heterocyclic moieties are frequently employed in cross-coupling reactions due to the favorable electronic and steric properties these ligands impart on the metallic center. jscimedcentral.comnih.gov Although detailed studies focusing specifically on this compound as a ligand are limited, research on related N^N^N pincer-type palladium(II) complexes provides significant insight into the potential efficacy of this structural class.

One relevant study investigated a series of cationic palladium(II) N^N^N pincer complexes, including chloro-2,6-bis(pyrrolidin-1-ylmethyl)pyridine palladium(II) chloride, as precatalysts in the Suzuki-Miyaura cross-coupling reaction. These complexes were found to be effective for the coupling of various aryl bromides with phenylboronic acid under aqueous conditions, demonstrating the viability of the pyridine-pyrrolidine scaffold in stabilizing the active palladium species. The successful synthesis of these pincer complexes was attributed to the high affinity of the ligand's nitrogen donor atoms for the palladium center. At a catalyst loading of 0.1 mol%, the complexes demonstrated effective catalytic activity.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Related N^N^N Pd(II) Pincer Complex

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |

| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 98 |

| 4 | Methyl 4-bromobenzoate | Methyl 4-phenylbenzoate | 96 |

| 5 | 4-Bromotoluene | 4-Methylbiphenyl | 85 |

| 6 | Bromobenzene | Biphenyl | 80 |

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2 mmol), Pd(II) pincer complex (0.1 mol%), H2O/Toluene (1:1), 100 °C, 12 h.

The general catalytic cycle for Suzuki-Miyaura reactions involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. mdpi.com Ligands containing pyridine moieties are known to play a crucial role in stabilizing the palladium catalyst and influencing the reaction's efficiency. jscimedcentral.commdpi.com

Polymerization Catalysis (e.g., Ring-Opening Polymerization)

The use of this compound in polymerization catalysis is not well-documented. However, the broader class of metal complexes with pyridine-based N,N-bidentate ligands has been extensively studied for various polymerization reactions, including ethylene polymerization and the ring-opening polymerization (ROP) of cyclic esters. nih.govresearchgate.net

For instance, zinc(II) and copper(II) complexes supported by (pyrazol-1-ylmethyl)pyridine ligands, which are structurally analogous to the pyrrolidinyl-pyridine scaffold, have been shown to be active initiators for the ROP of lactides. nih.gov These reactions typically proceed via a coordination-insertion mechanism, where the lactide monomer coordinates to the Lewis acidic metal center before a nucleophilic attack from an initiator group (e.g., an alkoxide) opens the ring. The ligand's structure influences both the catalytic activity and the stereoselectivity of the polymerization. In these studies, zinc(II) complexes generally exhibited higher activities than their copper(II) counterparts. nih.gov

Similarly, iron and cobalt complexes featuring pyridine-oxime or 2-(arylimino)pyridine ligands have demonstrated high activity in isoprene and ethylene polymerization. nih.govresearchgate.netrsc.org These late-transition metal catalysts are valued for their ability to produce polyolefins with diverse microstructures. The steric and electronic properties of the pyridine-based ligand are critical in determining the catalyst's activity, stability, and the resulting polymer's properties, such as molecular weight and branching. nih.gov

Hydrogenation Reactions

The application of this compound complexes in catalytic hydrogenation is an area with limited specific data. Pyridine and its derivatives are widely used as ligands in coordination chemistry and can be exploited in hydrogenation catalysis. nih.gov However, the pyridine nucleus can also act as an inhibitor in certain catalytic systems. mdpi.com

Research into related ligand structures has shown promise. For example, cationic Rh(I) complexes with ligands featuring a 2-pyrrolidone with a pyridyl sidearm have been reported as effective catalysts for the hydrogenation of alkenes and alkynes. mdpi.com In another study, ruthenium and osmium complexes bearing N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea ligands were shown to activate molecular hydrogen and catalyze the hydrogenation of polar C=N, C=C, and C=O bonds. nih.gov The performance and stability of these catalysts were significantly influenced by the hemilabile nature of the pyridyl-metal bond. nih.gov The development of heterobimetallic complexes is also an emerging area in hydrogenation catalysis, offering novel reaction pathways and improved selectivity compared to monometallic systems.

Catalyst Stability and Turnover (e.g., Deuteration Effects)

Enhancing the stability and turnover number of a catalyst is crucial for its practical application. One strategy to improve stability is through isotopic labeling, specifically deuteration. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down reactions where C-H bond cleavage is the rate-determining step. nih.gov

In the context of catalysis, ligand degradation is a common pathway for catalyst deactivation. Such degradation can occur through processes like C-H activation or cyclometalation. By strategically replacing labile C-H bonds on a ligand scaffold like this compound with C-D bonds, it is possible to increase the energy barrier for these deactivation pathways, thereby extending the catalyst's lifetime and increasing its total turnover number.

While specific studies on the deuteration of this compound for catalytic purposes are not available, research on other deuterated pyridine and pyrrolidine derivatives has demonstrated improved metabolic stability in pharmaceutical applications. This improvement is attributed to the slowing of metabolic degradation by cytochrome P450 enzymes, which often involves C-H bond oxidation. This principle directly parallels the goal of preventing oxidative or thermal degradation of a catalyst's ligand framework. The development of efficient methods for the catalytic asymmetric synthesis of α-deuterated pyrrolidine derivatives further underscores the feasibility of accessing such isotopically labeled ligands.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For metal complexes of this compound, the mechanistic pathways would be analogous to those established for other bidentate N,N ligands in similar reactions.

Suzuki-Miyaura Coupling: The catalytic cycle begins with the active Pd(0) species.

Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) intermediate. The this compound ligand would be coordinated to the palladium center throughout this process.

Transmetalation: The organoboron reagent (Ar'-B(OR)2) exchanges its organic group with the halide on the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple to form the biaryl product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

Ring-Opening Polymerization (Coordination-Insertion Mechanism):

Initiation: An initiator, often an alcohol, reacts with the metal-ligand complex to form a metal-alkoxide species.

Coordination: A molecule of the cyclic monomer (e.g., lactide) coordinates to the Lewis acidic metal center, which is chelated by the this compound ligand. This coordination activates the monomer towards nucleophilic attack.

Insertion (Propagation): The alkoxide group attacks the carbonyl carbon of the coordinated monomer, leading to the opening of the ring and the formation of a new, longer alkoxide chain attached to the metal center. This process repeats with subsequent monomer molecules, propagating the polymer chain. nih.gov

In all these catalytic cycles, the this compound ligand would serve to stabilize the metal center, modulate its electronic properties, and influence the steric environment around the active site, thereby affecting the catalyst's activity, selectivity, and stability.

Theoretical and Computational Studies of 2 Pyrrolidin 2 Ylmethyl Pyridine

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is widely applied to molecules to predict geometries, energies, and other electronic properties with a good balance of accuracy and computational cost.

The electronic character of a molecule is fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally signifies higher reactivity. nih.gov

A computational study on a series of nicotine (B1678760) analogs, which share the pyridine (B92270) and pyrrolidine (B122466) rings with the title compound, provides insight into these electronic properties. researchgate.net The calculations, performed using DFT with the B3LYP-D3 functional and an aug-cc-pVDZ basis set, determined the HOMO and LUMO energies for these related structures. researchgate.net For instance, in nicotine itself, the HOMO and LUMO energies were calculated to be -6.19 eV and -0.79 eV, respectively, resulting in a HOMO-LUMO gap of 5.40 eV. researchgate.net The analysis of other analogs showed that modifications to the pyrrolidine ring could modulate these energy levels and, consequently, the reactivity. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure is also informative. In many pyridine derivatives, the HOMO is often localized on the pyridine ring, while the LUMO can be distributed across both the pyridine and the substituent. nih.gov This distribution dictates the sites of electrophilic and nucleophilic attack.

Table 1: HOMO-LUMO Energies and HOMO-LUMO Gap for Nicotine, an Analogue of 2-(Pyrrolidin-2-ylmethyl)pyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.19 |

| LUMO | -0.79 |

| HOMO-LUMO Gap | 5.40 |

Data sourced from a computational study on nicotine analogs. researchgate.net

Quantum chemical calculations are invaluable for mapping the energetic landscape of a chemical reaction. This involves calculating the energies of reactants, products, and any intermediates and transition states along the reaction pathway. The resulting energetic profile reveals the reaction mechanism and its feasibility.

The reaction proceeds in a stepwise manner. The first step is the nucleophilic addition of pyrrolidine to the aromatic ring, forming a zwitterionic intermediate. This step involves surmounting an activation barrier corresponding to the first transition state. The subsequent step involves proton transfer, which can be uncatalyzed or catalyzed by another molecule of pyrrolidine, leading to the elimination of the methoxy (B1213986) group and formation of the final product. youtube.com The calculations showed that the catalyzed pathway has a significantly lower energy barrier. youtube.com

Table 2: Calculated Gibbs Free Energies for the Nucleophilic Aromatic Substitution of 2-methoxy-3-cyano-5-nitrothiophene with Pyrrolidine

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (Nucleophilic Addition) | +19.0 |

| Zwitterionic Intermediate | +10.5 |

| Transition State 2 (Proton Transfer) | +24.9 |

| Products | -15.2 |

Data represents a model reaction and not this compound itself. youtube.com

Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, which differ in energy. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is often achieved by scanning the potential energy surface (PES) through systematic variation of key dihedral angles. javeriana.edu.co

For this compound, the key conformational variables would include the rotation around the bond connecting the methylene (B1212753) group to the pyridine ring, the rotation around the bond between the methylene group and the pyrrolidine ring, and the puckering of the pyrrolidine ring itself.

A detailed computational study on the conformations of nicotine provides a relevant analogue. mdpi.com Using high-level quantum mechanical methods, researchers investigated the relative stabilities of different conformers in the gas phase. The analysis focused on the orientation of the N-methyl group on the pyrrolidine ring (cis or trans to the pyridine ring) and the relative rotation of the two rings. mdpi.com The results consistently showed that the trans conformers are more stable than the cis conformers in the gas phase. mdpi.com The pyrrolidine ring itself can adopt various puckered conformations, such as envelope or twisted forms, with small energy differences between them.

A potential energy surface scan involves calculating the energy of the molecule at various fixed values of a specific dihedral angle while allowing all other geometrical parameters to relax. nih.gov This generates a profile of energy versus the dihedral angle, from which the lowest energy conformers (at the minima) and the rotational energy barriers (at the maxima) can be determined.

Table 3: Relative Energies of Nicotine Conformers in the Gas Phase

| Conformer | Relative Energy (kcal/mol) |

| Trans (most stable) | 0.00 |

| Cis | +1.4 |

Data for the diprotonated form of nicotine, a structural analogue. mdpi.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Pyrrolidin-2-ylmethyl)pyridine, and what challenges are associated with its purification?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2-(Chloromethyl)pyrrolidine (a precursor) may react with pyridine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the target compound . Purification challenges include separating unreacted precursors and by-products. Column chromatography with silica gel (eluting with ethyl acetate/hexane) or recrystallization in polar solvents (e.g., ethanol/water) is recommended. Monitor purity using TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the pyrrolidine-pyridine linkage and methylene bridge. Look for distinct pyridine aromatic protons (~δ 7.0–8.5 ppm) and pyrrolidine ring protons (~δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 162.1157).

- IR Spectroscopy : Identify C-N stretching (~1250 cm) and pyridine ring vibrations (~1600 cm) .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow protocols for similar pyridine/pyrrolidine derivatives:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks.

- Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the biological activity of this compound derivatives?

- Methodological Answer : The stereochemistry (e.g., cis/trans configuration) affects binding to biological targets like enzymes or receptors. Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and evaluate activity using:

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases) .

- Molecular Dynamics Simulations : Compare binding modes of enantiomers to receptor pockets (e.g., using AutoDock Vina) .

Q. What computational strategies can predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .

- Pharmacophore Modeling : Map hydrogen bond acceptors (pyridine N) and hydrophobic regions (pyrrolidine ring) for target prioritization .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How can catalytic methods improve the efficiency of synthesizing this compound derivatives?

- Methodological Answer :

- Transition Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach substituents to the pyridine ring .

- Organocatalysis : Proline derivatives can induce stereoselectivity during pyrrolidine ring formation .

- Flow Chemistry : Continuous flow reactors reduce reaction times and improve yields (~80–90%) compared to batch methods .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed journals. Identify outliers due to assay conditions (e.g., pH, temperature) .

- Dose-Response Validation : Re-test compounds under standardized protocols (e.g., NIH/NCATS guidelines) .

- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out isomer contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。